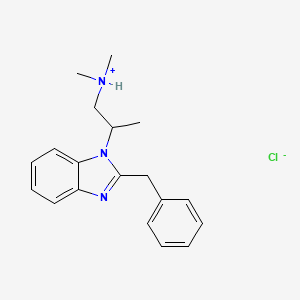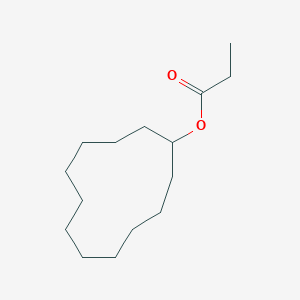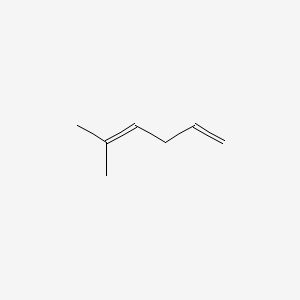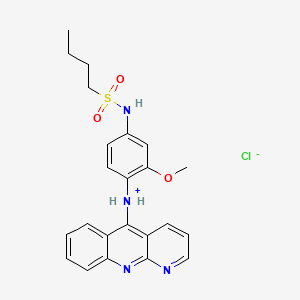
4'-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3'-methoxy-1-butanesulfonanilide HCl dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of such compounds often involves metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be more eco-friendly, safe, and atom-economical .
化学反応の分析
Types of Reactions
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, phenyl isothiocyanate, and various alkyl halides . Reaction conditions often involve refluxing in ethanol or other solvents in the presence of a base like potassium hydroxide .
Major Products
The major products formed from these reactions include various substituted naphthyridines and their derivatives .
科学的研究の応用
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells.
作用機序
The mechanism of action of 4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation . Additionally, it can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Benzo[c][1,7]naphthyridine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
4’-(Benzo(b)(1,8)naphthyridin-5-ylamino)-3’-methoxy-1-butanesulfonanilide HCl dihydrate is unique due to its specific structural features, such as the methoxy and butanesulfonanilide groups, which contribute to its distinct chemical and biological properties .
特性
CAS番号 |
71802-95-4 |
|---|---|
分子式 |
C23H25ClN4O3S |
分子量 |
473.0 g/mol |
IUPAC名 |
benzo[b][1,8]naphthyridin-5-yl-[4-(butylsulfonylamino)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-3-4-14-31(28,29)27-16-11-12-20(21(15-16)30-2)25-22-17-8-5-6-10-19(17)26-23-18(22)9-7-13-24-23;/h5-13,15,27H,3-4,14H2,1-2H3,(H,24,25,26);1H |
InChIキー |
ITLKQNHAFXUFIL-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=NC3=NC4=CC=CC=C42)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
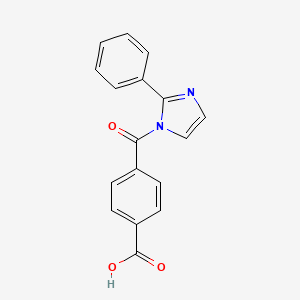
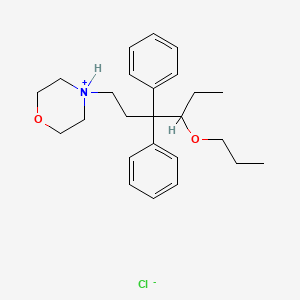

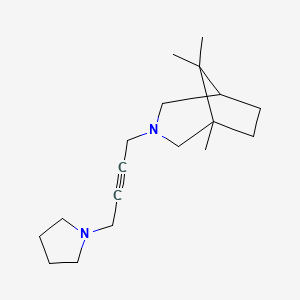
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

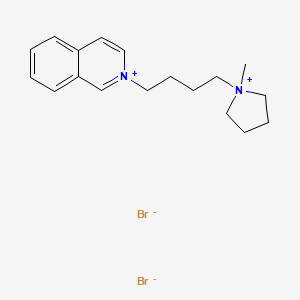
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
